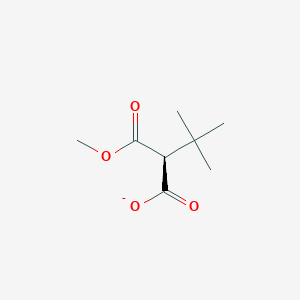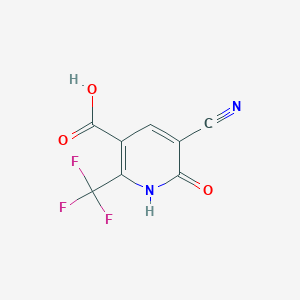![molecular formula C11H18NO4P B12559120 Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate CAS No. 184957-19-5](/img/structure/B12559120.png)
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxypyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. Additionally, the pyridine ring can coordinate with metal ions, influencing the activity of metalloproteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(pyridin-2-yl)methyl]phosphonate
- Diethyl [(pyridin-3-yl)methyl]phosphonate
- Diethyl [(pyridin-4-yl)methyl]phosphonate
Uniqueness
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and binding properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
184957-19-5 |
|---|---|
Formule moléculaire |
C11H18NO4P |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
4-(diethoxyphosphorylmethyl)-2-methoxypyridine |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)9-10-6-7-12-11(8-10)14-3/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
KKJRJYOKVHEOKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=NC=C1)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
phosphane](/img/structure/B12559053.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
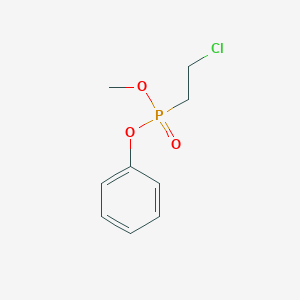
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)

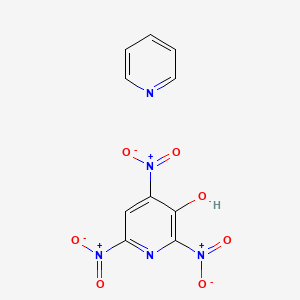
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
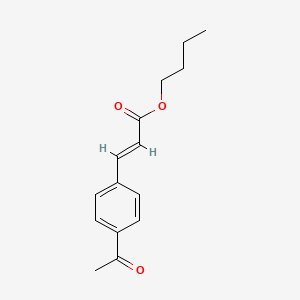
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
